3-(2-Bromo-ethyl)-oxazolidin-2-one
Overview
Description
3-(2-Bromo-ethyl)-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-ethyl)-oxazolidin-2-one typically involves the bromination of an appropriate precursor. One common method is the reaction of oxazolidin-2-one with 2-bromoethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. The use of automated systems and reactors can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-ethyl)-oxazolidin-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The oxazolidinone ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination: Strong bases like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(2-Azido-ethyl)-oxazolidin-2-one, while elimination with potassium tert-butoxide would produce an ethylene derivative.
Scientific Research Applications
3-(2-Bromo-ethyl)-oxazolidin-2-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals, particularly those targeting bacterial infections.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-ethyl)-oxazolidin-2-one involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to participate in various substitution and addition reactions. The oxazolidinone ring can also interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-ethyl)-oxazolidin-2-one: Similar structure but with a chlorine atom instead of bromine.
3-(2-Iodo-ethyl)-oxazolidin-2-one: Contains an iodine atom, making it more reactive due to the larger atomic size.
3-(2-Fluoro-ethyl)-oxazolidin-2-one: Fluorine substitution, leading to different electronic properties.
Uniqueness
3-(2-Bromo-ethyl)-oxazolidin-2-one is unique due to the specific reactivity imparted by the bromine atom. Bromine is more reactive than chlorine but less so than iodine, providing a balance that can be advantageous in certain synthetic applications. Additionally, the oxazolidinone ring offers stability and versatility, making this compound a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
3-(2-bromoethyl)-1,3-oxazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c6-1-2-7-3-4-9-5(7)8/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEXBUYVNOGGEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89869-36-3 | |
Record name | 3-(2-bromoethyl)-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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